

Creating Stable Amide Bonds with m-PEG2-NHS Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: *m*-PEG2-NHS ester

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This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-succinimidyl ester (**m-PEG2-NHS ester**) in creating stable amide bonds with amine-containing molecules. This technique, commonly known as PEGylation, is a cornerstone in drug development and bioconjugation for improving the therapeutic properties of proteins, peptides, and other biomolecules.[\[1\]](#)

Introduction to m-PEG2-NHS Ester

m-PEG2-NHS ester is a bioconjugation reagent that features a methoxy-terminated polyethylene glycol (PEG) chain of two ethylene glycol units, activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts specifically and efficiently with primary amines (-NH₂) on target molecules, such as the N-terminal amine or the side-chain amine of lysine residues in proteins, to form a stable and irreversible amide bond.[\[2\]](#)[\[3\]](#)

The PEG component of the molecule imparts several beneficial properties to the conjugated molecule, including:

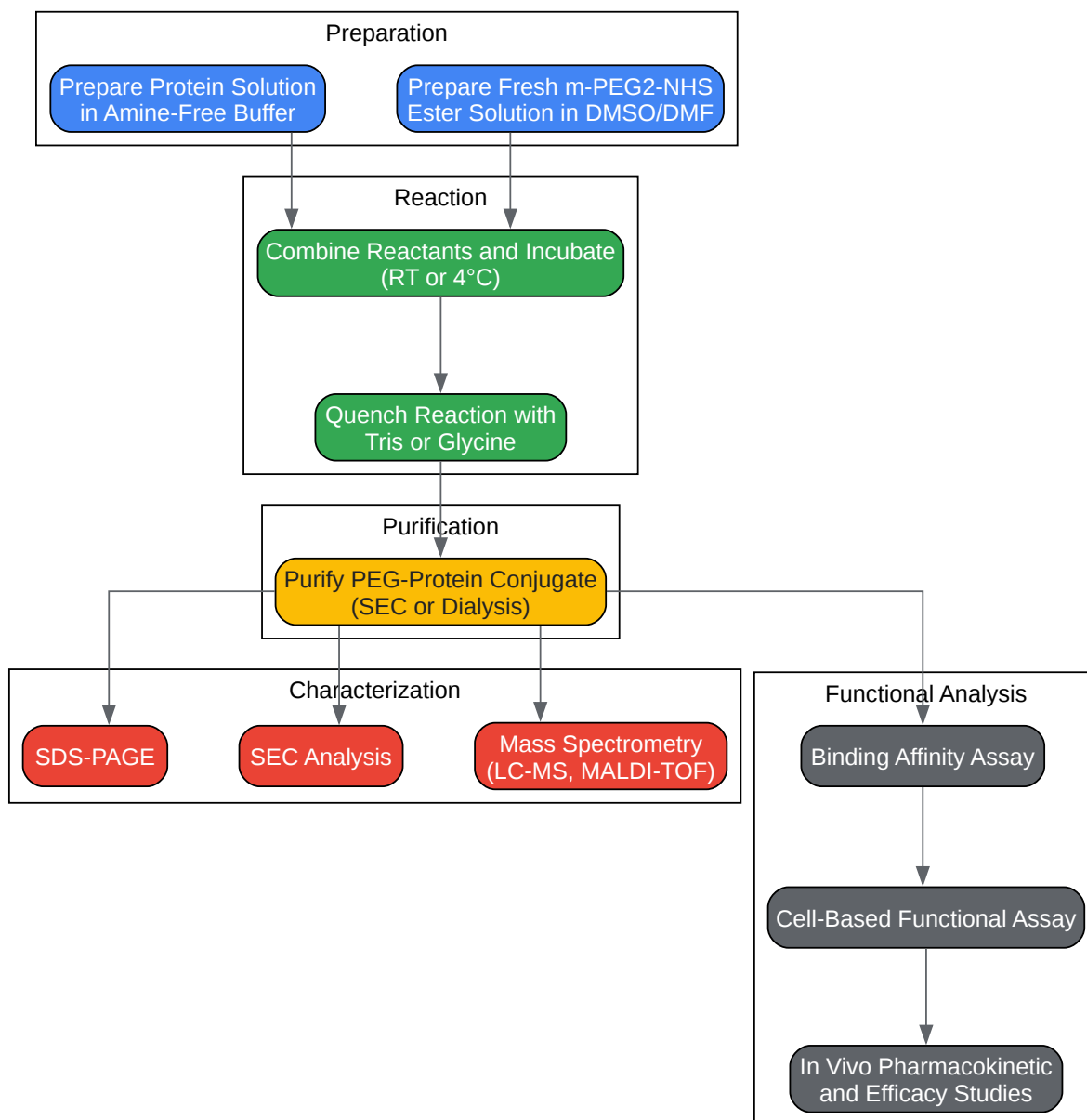
- **Increased Solubility and Stability:** The hydrophilic PEG chain enhances the aqueous solubility and stability of the conjugate.[\[4\]](#)
- **Reduced Immunogenicity:** The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.[\[4\]](#)[\[5\]](#)

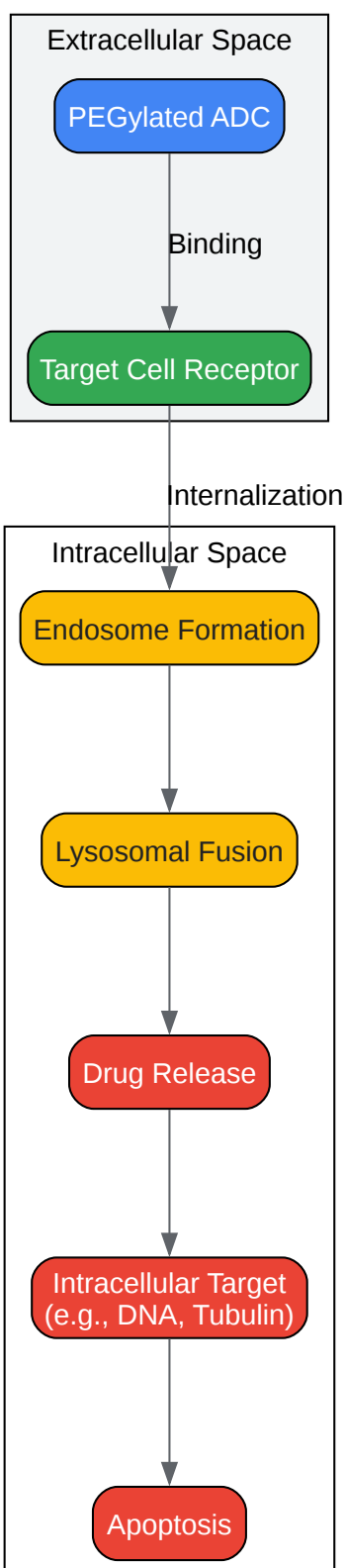
- Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.[5][6]

These advantages have made PEGylation with reagents like **m-PEG2-NHS ester** a widely adopted strategy in the development of therapeutic drugs.[1][5]

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7]





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